molecular formula C10H11BrClN5O B8299691 2-chloro-5-bromo-N-(5-isopropoxy-1H-pyrazol-3-yl)pyrimidin-4-amine

2-chloro-5-bromo-N-(5-isopropoxy-1H-pyrazol-3-yl)pyrimidin-4-amine

Cat. No.: B8299691
M. Wt: 332.58 g/mol
InChI Key: GEVXWFXFUWQKJW-UHFFFAOYSA-N
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Description

2-chloro-5-bromo-N-(5-isopropoxy-1H-pyrazol-3-yl)pyrimidin-4-amine is a heterocyclic compound that contains both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-bromo-N-(5-isopropoxy-1H-pyrazol-3-yl)pyrimidin-4-amine typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific boron reagents tailored for the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-bromo-N-(5-isopropoxy-1H-pyrazol-3-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could yield a more reduced form .

Mechanism of Action

The mechanism of action of 2-chloro-5-bromo-N-(5-isopropoxy-1H-pyrazol-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways . The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyrimidine derivatives, such as:

Uniqueness

What sets 2-chloro-5-bromo-N-(5-isopropoxy-1H-pyrazol-3-yl)pyrimidin-4-amine apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C10H11BrClN5O

Molecular Weight

332.58 g/mol

IUPAC Name

5-bromo-2-chloro-N-(3-propan-2-yloxy-1H-pyrazol-5-yl)pyrimidin-4-amine

InChI

InChI=1S/C10H11BrClN5O/c1-5(2)18-8-3-7(16-17-8)14-9-6(11)4-13-10(12)15-9/h3-5H,1-2H3,(H2,13,14,15,16,17)

InChI Key

GEVXWFXFUWQKJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NNC(=C1)NC2=NC(=NC=C2Br)Cl

Origin of Product

United States

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